Methyl 2-methyl-3-oxobutanoate

Description

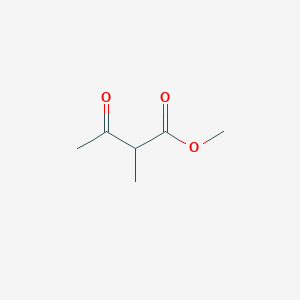

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTWZHURUDSPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871972 | |

| Record name | Methyl 2-methyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17094-21-2 | |

| Record name | Methyl 2-methylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17094-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-methyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl 2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxobutanoate, also known as methyl 2-methylacetoacetate, is a keto ester of significant interest in various chemical and biological fields. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, spectroscopic data, synthesis, and known biological relevance.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 17094-21-2 | [2] |

| Boiling Point | 177 °C | |

| Refractive Index | 1.418 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the expected spectral data is provided below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 3H | O-CH₃ (ester) |

| ~3.5 | Quartet | 1H | CH (at C2) |

| ~2.2 | Singlet | 3H | CO-CH₃ (ketone) |

| ~1.3 | Doublet | 3H | CH-CH₃ (at C2) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~202 | Quaternary | C=O (ketone) |

| ~171 | Quaternary | C=O (ester) |

| ~52 | Primary | O-CH₃ (ester) |

| ~50 | Tertiary | CH (at C2) |

| ~28 | Primary | CO-CH₃ (ketone) |

| ~14 | Primary | CH-CH₃ (at C2) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of two strong carbonyl absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~2980-2850 | Medium | C-H stretch (alkane) |

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Possible Fragment |

| 130 | [M]⁺ | Molecular Ion |

| 115 | [M - CH₃]⁺ | |

| 99 | [M - OCH₃]⁺ | |

| 87 | [M - COCH₃]⁺ | |

| 74 | [CH₃OOC-CH(CH₃)]⁺ | |

| 43 | [CH₃CO]⁺ (often the base peak) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of methyl acetoacetate (B1235776).

Materials:

-

Methyl acetoacetate

-

Sodium methoxide (B1231860) (or another suitable base)

-

Methyl iodide

-

Anhydrous methanol (B129727) (or another suitable solvent)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Methyl acetoacetate is added dropwise to the stirred solution at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the enolate.

-

Methyl iodide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours or until completion (monitored by TLC or GC).

-

The reaction mixture is then quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Purification and Analysis

Purification: Fractional distillation under reduced pressure is the primary method for purifying this compound.

Analysis: The purity of the synthesized compound can be assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Known applications and relationships of the compound.

Biological Relevance and Applications

This compound has been identified in several biological contexts and has found applications in various fields.

-

Insect Attractant: It has been used in studies as an attractant for certain insects.[1]

-

Herbicide Precursor: The compound serves as a precursor in the synthesis of nonactin, a herbicide that functions by interfering with photosynthesis in plants.[1]

-

Metabolic Intermediate: In enzymology, 3-methyl-2-oxobutanoate (B1236294) (the corresponding carboxylate) is a key intermediate in the metabolic pathway of branched-chain amino acids such as valine, leucine, and isoleucine.[3] The metabolism of this keto acid is crucial for cellular energy production and protein synthesis. The enzyme 3-methyl-2-oxobutanoate dehydrogenase plays a critical role in its catabolism.[3]

-

Organic Synthesis: Due to its reactive functional groups, it is a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound is a chemical compound with a range of interesting properties and applications. Its role as a synthetic intermediate and its presence in biological pathways make it a subject of ongoing interest for researchers in chemistry, biochemistry, and drug development. This guide has provided a foundational overview of its key characteristics to support further research and application development.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Methyl 2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxobutanoate, a β-keto ester, is a valuable building block in organic synthesis, finding applications in the preparation of a variety of more complex molecules. Its structure, characterized by the presence of both a ketone and an ester functional group separated by a single carbon, imparts a unique reactivity profile that is of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical and spectroscopic properties of this compound.

Chemical Structure and Bonding

This compound possesses the chemical formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1] The molecule features a chiral center at the C2 position, leading to the existence of two enantiomers. The structural backbone is a four-carbon butanoate chain with a methyl group at the second carbon and a ketone at the third position. The ester functional group is a methyl ester.

The bonding within the molecule is characterized by a combination of covalent sigma (σ) and pi (π) bonds. The carbonyl groups of both the ketone and the ester are sp² hybridized, resulting in a trigonal planar geometry around these carbon atoms. The remaining carbon atoms are sp³ hybridized, leading to a tetrahedral geometry.

Molecular Structure Diagram

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol [1] |

| CAS Number | 17094-21-2[1] |

| Density | 1.030 g/cm³ |

| SMILES | CC(C(=O)C)C(=O)OC |

Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data in the public domain, this section provides predicted spectroscopic information based on computational models and analysis of similar compounds. This data should be used as a reference and for comparison purposes.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR chemical shifts for this compound are detailed in the table below.

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Ha (CH₃-C=O) | Singlet | 2.2 |

| Hb (CH-CH₃) | Doublet | 1.3 |

| Hc (CH-CH₃) | Quartet | 3.6 |

| Hd (O-CH₃) | Singlet | 3.7 |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O, ester) | 171 |

| C2 (CH) | 51 |

| C3 (C=O, ketone) | 204 |

| C4 (CH₃) | 27 |

| C5 (CH₃) | 15 |

| C6 (O-CH₃) | 52 |

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1745 |

| C=O (Ketone) | Stretch | 1720 |

| C-O (Ester) | Stretch | 1250-1100 |

| C-H (sp³) | Stretch | 2950-2850 |

Mass Spectrometry (Predicted Fragmentation)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for this compound are shown in the table.

| m/z | Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 99 | [M - OCH₃]⁺ |

| 87 | [M - CH₃CO]⁺ |

| 74 | [CH₃O-C(O)-CH(CH₃)]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Synthesis

A common and effective method for the synthesis of this compound is the alkylation of methyl acetoacetate (B1235776). This reaction involves the deprotonation of the α-carbon of methyl acetoacetate to form an enolate, which then acts as a nucleophile to attack an alkyl halide, in this case, a methyl halide.

Logical Workflow for the Synthesis of this compound

Caption: Logical workflow for the synthesis via alkylation of methyl acetoacetate.

Experimental Protocols

Synthesis of this compound via Alkylation of Methyl Acetoacetate

Materials:

-

Methyl acetoacetate

-

Sodium methoxide

-

Methyl iodide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium methoxide in methanol (B129727) is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

Methyl acetoacetate is added dropwise to the sodium methoxide solution at 0 °C with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for one hour to ensure complete formation of the enolate.

-

The reaction is cooled back to 0 °C, and methyl iodide is added dropwise.

-

The mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and key properties of this compound. The provided data, including predicted spectroscopic information and a detailed synthesis protocol, serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The unique structural features of this β-keto ester make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Further experimental validation of the predicted data is encouraged to enhance the understanding of this important chemical entity.

References

An In-depth Technical Guide to Methyl 2-methyl-3-oxobutanoate (CAS: 17094-21-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-3-oxobutanoate, a versatile β-keto ester, holds significant potential as a building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, it explores the current understanding of its applications, particularly within the realm of drug development, including its role as a precursor to bioactive molecules and its interactions with biological systems. This document aims to serve as a critical resource for researchers leveraging this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical structure that features both a ketone and an ester functional group, making it a reactive and useful intermediate in various chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17094-21-2 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Methyl α-methylacetoacetate | [2] |

| Appearance | Colorless liquid | - |

| Purity | Typically ≥95% | [3] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the alkylation of methyl acetoacetate (B1235776) with a methylating agent, such as methyl iodide. This reaction proceeds via the formation of an enolate from methyl acetoacetate, which then acts as a nucleophile.

Experimental Protocol: Synthesis via Alkylation

This protocol details the synthesis of this compound from methyl acetoacetate and methyl iodide.

Materials:

-

Methyl acetoacetate

-

Sodium methoxide (B1231860)

-

Methyl iodide

-

Methanol (B129727) (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add methyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

After the addition of methyl iodide, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation to yield a colorless, pure liquid.[4]

Table 2: Distillation Parameters for Purification

| Parameter | Value |

| Boiling Point | 80 °C at 20 mmHg |

Alternatively, for smaller scales or to remove closely related impurities, purification can be achieved by silica (B1680970) gel flash column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.[4]

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 3H | O-CH ₃ (Ester) |

| ~3.5 | Quartet | 1H | CH -CH₃ |

| ~2.2 | Singlet | 3H | C(=O)-CH ₃ (Ketone) |

| ~1.3 | Doublet | 3H | CH-CH ₃ |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | C =O (Ketone) |

| ~171 | C =O (Ester) |

| ~52 | O-C H₃ (Ester) |

| ~51 | C H-CH₃ |

| ~28 | C(=O)-C H₃ (Ketone) |

| ~14 | CH-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~2980-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1200 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of β-keto esters is often characterized by α-cleavage around the carbonyl groups.[5]

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 87 | [M - CH₃CO]⁺ |

| 74 | [CH₃OC(O)CHCH₃]⁺ (McLafferty Rearrangement) |

| 59 | [COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Applications in Drug Development and Research

While specific applications of this compound in marketed drugs are not extensively documented, its structural motif as a β-keto ester makes it a valuable precursor and building block in medicinal chemistry.

Precursor in the Synthesis of Bioactive Molecules

β-Keto esters are known intermediates in the synthesis of a variety of pharmaceuticals.[6] They can undergo a range of chemical transformations, including reduction, amination, and cyclization, to generate diverse molecular scaffolds. For instance, the ethyl ester analog, ethyl 2-methyl-3-oxobutanoate, is a known precursor for the synthesis of compounds used in BioNMR applications for studying protein structures.

Potential Biological Activity

Research into the biological activities of β-keto esters has indicated their potential as antimicrobial agents.[7][8] The mechanism of action is thought to involve the inhibition of bacterial quorum sensing, a cell-to-cell communication system.[6] The structural similarity of some β-keto esters to natural signaling molecules allows them to act as competitive inhibitors in these pathways.[6]

Enzymatic Transformations

The enzymatic reduction of the ethyl ester of 2-methyl-3-oxobutanoate has been studied, indicating that this class of molecules can interact with biological systems and be transformed by enzymes.[9] This suggests that this compound could be a substrate for various reductases, potentially leading to the stereoselective synthesis of chiral building blocks for drug development.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Potential Role in Quorum Sensing Inhibition

This diagram illustrates a hypothetical mechanism by which a β-keto ester could interfere with bacterial quorum sensing.

Caption: Hypothetical quorum sensing inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis and drug discovery. This guide has provided a detailed overview of its properties, synthesis, purification, and spectroscopic characterization. While its direct role in drug development is still an emerging area of research, the known biological activities of the broader class of β-keto esters suggest that this compound warrants further investigation. The experimental protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their work.

References

- 1. This compound | 17094-21-2 | SAA09421 [biosynth.com]

- 2. brainly.com [brainly.com]

- 3. This compound 95.00% | CAS: 17094-21-2 | AChemBlock [achemblock.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 2-methyl-3-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-methyl-3-oxobutanoate (CAS No. 17094-21-2), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits four distinct signals, corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.77 | Singlet | - | -OCH₃ (Ester methyl protons) |

| 3.55 | Quartet | 7.2 | -CH- (Methine proton) |

| 2.27 | Singlet | - | -C(O)CH₃ (Ketone methyl protons) |

| 1.38 | Doublet | 7.2 | -CH(CH ₃)- (Methyl protons on C2) |

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)[1].

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 203.6 | C=O (Ketone carbonyl carbon) |

| 171.0 | C=O (Ester carbonyl carbon) |

| 53.4 | -CH- (Methine carbon) |

| 52.4 | -OCH₃ (Ester methyl carbon) |

| 28.5 | -C(O)CH₃ (Ketone methyl carbon) |

| 12.8 | -CH(CH₃)- (Methyl carbon on C2) |

Table 2: ¹³C NMR Data for this compound (500 MHz, CDCl₃)[1].

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1745 | C=O (Ester) | Stretch |

| ~1715 | C=O (Ketone) | Stretch |

| ~2950-2850 | C-H (Alkyl) | Stretch |

| ~1250-1000 | C-O (Ester) | Stretch |

Table 3: Predicted Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. While a full experimental mass spectrum is not available, the main fragments observed in the mass spectrum of this compound have been reported.

| m/z | Relative Intensity | Possible Fragment |

| 43 | Most Abundant | [CH₃CO]⁺ |

| 88 | Second Highest | [M - CH₃CO]⁺ or [CH₃OOCCH(CH₃)]⁺ |

| 57 | Third Highest | [C₄H₉]⁺ or [CH₃CHCO]⁺ |

Table 4: Key Mass Spectrometry Fragments for this compound[2].

Experimental Protocols

The following sections describe the general experimental methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz or higher.

-

Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: The sample tube is placed in the NMR probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a common technique for obtaining the infrared spectrum of liquid and solid samples.

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR beam is passed through the crystal, and the attenuated total reflectance is measured by the detector. The resulting interferogram is then Fourier-transformed to produce the infrared spectrum.

-

Cleaning: After the measurement, the sample is wiped from the crystal surface with a suitable solvent.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a hard ionization technique that is well-suited for volatile and thermally stable compounds like this compound.

-

Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum, which is a plot of ion intensity versus m/z, is generated.

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-methyl-3-oxobutanoate from Methyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-methyl-3-oxobutanoate, a valuable building block in organic synthesis, prepared from the readily available starting material, methyl acetoacetate (B1235776). This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative and spectroscopic data.

Introduction

This compound is a keto ester that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its synthesis is a classic example of the alkylation of an active methylene (B1212753) compound, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The most common and straightforward method for its preparation is the methylation of methyl acetoacetate. This process involves the deprotonation of the α-carbon of methyl acetoacetate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with a methylating agent.

Reaction Mechanism and Principles

The synthesis of this compound from methyl acetoacetate proceeds via a two-step mechanism:

-

Enolate Formation: Methyl acetoacetate possesses acidic protons on the α-carbon (the carbon atom between the two carbonyl groups). In the presence of a suitable base, such as sodium methoxide (B1231860) (NaOCH₃), a proton is abstracted to form a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which increases the stability of the enolate.

-

Alkylation: The resulting enolate ion is a potent nucleophile. It reacts with an electrophilic methylating agent, typically methyl iodide (CH₃I), in an Sₙ2 (bimolecular nucleophilic substitution) reaction. The enolate attacks the methyl group of methyl iodide, displacing the iodide ion and forming a new carbon-carbon bond at the α-position.

The overall transformation can be represented as follows:

An In-depth Technical Guide to Methyl 2-methyl-3-oxobutanoate: Discovery, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-3-oxobutanoate, a derivative of the classic acetoacetic ester, holds a significant place in the landscape of synthetic organic chemistry. Its utility as a versatile building block stems from the reactivity of its β-keto ester functionality, allowing for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the historical context of its discovery through the lens of the acetoacetic ester synthesis, detailed experimental protocols for its preparation, and a compilation of its critically evaluated physicochemical and spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the acetoacetic ester synthesis , a cornerstone of carbon-carbon bond formation in organic chemistry. While a specific date for the first synthesis of the methyl-substituted methyl ester is not prominently documented as a landmark discovery, its conceptual origins can be traced back to the pioneering work on acetoacetic esters in the mid-19th century.

In 1863, August Geuther's work on the reaction of sodium with ethyl acetate (B1210297) led to the formation of what was later identified as the enol form of ethyl acetoacetate (B1235776).[1] This was a pivotal moment, as it unveiled the unique reactivity of the α-hydrogens situated between two carbonyl groups. Building upon this, Edward Frankland and B. F. Duppa, in 1866, confirmed the structure and demonstrated the formation of mono- and disodium (B8443419) derivatives, which highlighted the potential for alkylation.[1]

The subsequent work by Johannes Wislicenus in 1877 was crucial in establishing that dialkylation occurs in a stepwise manner.[1] This laid the theoretical groundwork for the controlled synthesis of α-substituted and α,α-disubstituted β-keto esters, including this compound. The classical synthesis of this compound is an application of this well-established acetoacetic ester synthesis, where methyl acetoacetate is alkylated with a methylating agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes critically evaluated data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 130.14 g/mol | --INVALID-LINK-- |

| CAS Number | 17094-21-2 | --INVALID-LINK-- |

| Boiling Point | 177 °C | --INVALID-LINK-- |

| Density | 1.030 g/mL | --INVALID-LINK-- |

| Refractive Index (n_D) | 1.418 | --INVALID-LINK-- |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the alkylation of methyl acetoacetate. This reaction proceeds via the formation of an enolate from methyl acetoacetate, which then acts as a nucleophile to attack a methylating agent.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the methylation of a β-keto ester, adapted for the synthesis of this compound.

Materials:

-

Methyl acetoacetate

-

Sodium methoxide (B1231860) (NaOCH₃)

-

Methyl iodide (CH₃I)

-

Anhydrous methanol (B129727) (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Enolate: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol.

-

To this solution, add methyl acetoacetate (1.0 equivalent) dropwise at room temperature. The mixture is then stirred for 30-60 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.0-1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous ammonium chloride solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

A singlet for the methyl protons of the acetyl group (CH₃-C=O).

-

A singlet for the methyl protons of the ester group (O-CH₃).

-

A quartet for the methine proton (-CH(CH₃)-).

-

A doublet for the methyl protons adjacent to the methine group (-CH(CH₃)-).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals corresponding to the six unique carbon atoms in the molecule:

-

A signal for the carbonyl carbon of the ketone.

-

A signal for the carbonyl carbon of the ester.

-

A signal for the methoxy (B1213986) carbon of the ester.

-

A signal for the methine carbon.

-

A signal for the methyl carbon of the acetyl group.

-

A signal for the methyl carbon attached to the methine.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups:

-

A C=O stretching vibration for the ketone, typically in the range of 1715-1730 cm⁻¹.

-

A C=O stretching vibration for the ester, typically in the range of 1735-1750 cm⁻¹.

-

C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (130.14 g/mol ). Common fragmentation patterns include the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃). The mass spectrum for the closely related ethyl 2-methyl-3-oxobutanoate is available in the NIST WebBook and can provide an indication of the expected fragmentation.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations. For example, it is a precursor in the synthesis of more complex molecules and has been used as a starting material in the synthesis of various heterocyclic compounds. The ethyl ester, ethyl 2-methyl-3-oxobutanoate, has been used as a reactant in the synthesis of more complex organic molecules as documented in Organic Syntheses.[2]

Conclusion

This compound, a product of the well-established acetoacetic ester synthesis, continues to be a relevant and useful building block in modern organic chemistry. This guide has provided a detailed overview of its historical context, a reliable compilation of its physicochemical properties, a detailed experimental protocol for its synthesis, and an outline of its key spectral features. This information is intended to equip researchers and professionals with the necessary knowledge for the effective utilization of this versatile chemical compound in their scientific endeavors.

References

An In-depth Technical Guide on the Physical Properties of Methyl 2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of Methyl 2-methyl-3-oxobutanoate, a chemical compound of interest in various research and development applications. This document outlines its boiling point and density, supported by standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, application, and integration into complex processes. For this compound (CAS No: 17094-21-2), the primary physical constants are summarized below.

Data Presentation: Physical Properties of this compound

| Physical Property | Value |

| Boiling Point | 177 °C |

| Density | 1.030 g/mL |

Note: These values are based on available chemical literature and databases[1].

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination in a laboratory setting is the Thiele tube method.

Protocol: Thiele Tube Method

-

Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube (fusion tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently and uniformly heated.[2][3]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until this stream is rapid and continuous.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[3][4]

Determination of Density

The density of a liquid is its mass per unit volume. This can be accurately determined using a pycnometer or a digital density meter.

Protocol: Pycnometer Method

-

Preparation: A clean, dry pycnometer (a flask of a known volume) is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Protocol: Oscillating U-Tube Digital Density Meter (ASTM D4052/D7777)

-

Calibration: The digital density meter is calibrated using standard reference materials of known density.

-

Sample Introduction: A small volume of this compound is introduced into the oscillating U-tube of the meter.[5][6]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Data Output: The device's software, using the calibration data, calculates and displays the density of the sample.[5]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound [stenutz.eu]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

Solubility Profile of Methyl 2-methyl-3-oxobutanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxobutanoate, also known as methyl 2-methylacetoacetate, is a β-keto ester of significant interest in organic synthesis. Its utility as a versatile building block necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering qualitative data, detailed experimental protocols for quantitative determination, and a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is fundamentally based on the polarity of the molecules. This compound possesses both polar (the ester and ketone carbonyl groups) and non-polar (the methyl groups) regions, making it amenable to dissolution in a range of organic solvents. Its hydrophobic alkyl groups contribute to its limited solubility in water.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics as a β-keto ester suggest good solubility in a variety of common organic solvents. The general solubility of analogous compounds further supports this assessment. For instance, the structurally similar ethyl 2-methyl-3-oxopentanoate is known to be soluble in organic solvents like ethanol (B145695) and ether[1]. The presence of methylated carboxyl groups is also known to increase the solubility of related compounds in organic solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of organic solvents based on its chemical structure and the behavior of similar compounds.

| Solvent Classification | Solvent Example | Expected Solubility |

| Protic Solvents | Ethanol, Methanol | Soluble |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Aprotic Nonpolar Solvents | Toluene, Hexane | Sparingly Soluble to Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |

Experimental Protocols for Quantitative Solubility Determination

For research and development purposes where precise concentrations are critical, the empirical determination of solubility is recommended. The following are detailed methodologies for quantifying the solubility of this compound in an organic solvent.

Method 1: Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (0.45 µm, compatible with the solvent)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

-

Equilibration: Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Constant agitation is crucial.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the extracted supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Method 2: Gravimetric Method

This is a simpler, though potentially less precise, method suitable for initial screenings.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance

-

Filtration apparatus

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Saturation: Prepare a saturated solution as described in the Isothermal Saturation Method (Steps 1 and 2).

-

Filtration: Filter the saturated solution to remove all undissolved solute.

-

Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate to the dish.

-

Drying: Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of the solute, or in a vacuum desiccator until a constant weight is achieved.

-

Weighing: Reweigh the evaporating dish containing the dried solute.

-

Calculation: The difference in weight represents the mass of the dissolved solute. Calculate the solubility in g/100 mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A flowchart illustrating the systematic approach to determining the solubility of a chemical compound.

Signaling Pathways and Experimental Workflows

While signaling pathways are not directly relevant to the solubility of a small molecule like this compound, a more detailed experimental workflow for the Isothermal Saturation Method is presented below.

Caption: A detailed workflow for the Isothermal Saturation method of solubility determination.

References

Commercial Availability and Technical Profile of Methyl 2-methyl-3-oxobutanoate: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key experimental applications of Methyl 2-methyl-3-oxobutanoate (CAS No. 17094-21-2), a versatile β-keto ester pivotal in various synthetic and biochemical research applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Commercial Sourcing and Availability

This compound, also known as methyl 2-methylacetoacetate, is readily available from a range of chemical suppliers. The compound is typically offered at purities of 95% or greater. While pricing is subject to change and often requires a direct inquiry for bulk quantities, a summary of representative suppliers and their offerings is provided below for comparative analysis.

| Supplier | Purity | Available Quantities | Price (USD) |

| Aurum Pharmatech | 95.00% | 100 mg - 2.5 g | $34.58 (100 mg) - $332.12 (2.5 g)[1] |

| SciSupplies | 95.0% | 5 g | €1,316.36 (~$1,400) |

| Fluorochem | 95% | 100 mg - 5 g | £47.00 (~ |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Inquiry for details | Inquiry for details |

| ChemScene | ≥95% | Inquiry for details | Inquiry for details |

| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | 100 mg - 10 g | Inquiry for details |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100 g - 1000 kg | Inquiry for details |

| Synthonix, Inc. | >98% | Inquiry for details | Inquiry for details[2] |

| Ambeed | Not specified | Inquiry for details | Inquiry for details |

| Biosynth | Not specified | 0.5 g - 5 g | $318.60 (0.5 g) - $1,239.00 (5 g) |

Experimental Protocols

This compound is a key intermediate in various organic syntheses. Below are detailed methodologies for its synthesis and a common subsequent reaction.

Synthesis of this compound via Alkylation of Methyl Acetoacetate (B1235776)

This procedure describes the base-catalyzed methylation of methyl acetoacetate.

Materials:

-

Methyl acetoacetate

-

Methyl iodide

-

Potassium carbonate

Procedure:

-

A stirred mixture of methyl acetoacetate (1 equivalent) and methyl iodide (1 equivalent) is prepared in acetone (3 mL per 9.26 mmol of methyl acetoacetate).

-

The mixture is cooled to 0°C in an ice bath.

-

Potassium carbonate (1.5 equivalents) is added slowly to the cooled mixture.

-

The reaction mixture is stirred at 0°C for a specified time, followed by continued stirring at room temperature to ensure completion of the reaction.

-

Upon completion, the reaction mixture is worked up by filtration to remove the solid potassium carbonate, followed by removal of the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield pure this compound.

Synthesis of 3,6-dimethyl-5-hepten-2-one using this compound

This protocol outlines the use of this compound in a base-catalyzed prenylation reaction, followed by hydrolysis and decarboxylation.[3]

Overall Reaction Scheme:

-

Base-catalyzed prenylation of this compound to form methyl 2-acetyl-2,5-dimethyl-4-hexenoate.[3]

-

Mild basic hydrolysis and decarboxylation of the resulting ester to yield 3,6-dimethyl-5-hepten-2-one.[3]

Detailed protocol for the prenylation step would require specific literature consultation for optimal base and reaction conditions.

Biological Significance and Workflow

Role in Isoleucine Metabolism

This compound is a metabolite in the catabolic pathway of the amino acid isoleucine. The enzyme mitochondrial acetoacetyl-CoA thiolase (T2), also known as beta-ketothiolase, is crucial in this pathway. T2 catalyzes the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. A deficiency in the T2 enzyme leads to the accumulation of upstream metabolites, including 2-methylacetoacetate, which can be detected in the urine and serves as a key biomarker for beta-ketothiolase deficiency.[4]

General Experimental Workflow

The following diagram illustrates a typical workflow for a researcher utilizing this compound in a synthetic chemistry setting, from procurement to final analysis.

References

Methodological & Application

Application Notes: Synthesis of Bioactive Heterocyclic Compounds from Methyl 2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to various heterocyclic compounds utilizing methyl 2-methyl-3-oxobutanoate as a key starting material. The methodologies detailed herein are foundational for the discovery and development of novel therapeutic agents, leveraging the versatility of this β-ketoester to construct diverse molecular scaffolds. The protocols focus on three seminal reactions in heterocyclic chemistry: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Paal-Knorr Synthesis.

The resulting heterocyclic cores, including dihydropyridines, dihydropyrimidinones, and furans/pyrroles, are prevalent in a wide range of biologically active molecules.[1] Of particular significance is the synthesis of dihydropyridine (B1217469) derivatives, which are a well-established class of L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[2][3] These notes offer detailed experimental procedures, expected outcomes, and the mechanistic basis for the biological activity of the synthesized compounds, providing a valuable resource for researchers in medicinal chemistry and drug development.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (DHPs), a core scaffold in many cardiovascular drugs.[4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[4] By employing this compound, novel DHP analogs with potential applications as calcium channel blockers can be synthesized.[1][5]

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine (B1200194) Analog

This protocol is adapted from established Hantzsch synthesis procedures.[5]

Materials:

-

This compound (2.0 eq)

-

Aromatic aldehyde (e.g., 2-chlorobenzaldehyde) (1.0 eq)

-

Ammonium acetate (1.1 eq)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and this compound (2.0 eq) in a minimal amount of ethanol.

-

Add ammonium acetate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux with stirring for 4-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-dihydropyridine derivative.

Representative Quantitative Data for Hantzsch-type Reactions

The following table summarizes representative yields for Hantzsch reactions leading to dihydropyridine structures analogous to those synthesized from this compound.

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Chlorobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Isopropanol | 20 | 53 | [4][6] |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Aqueous Ammonia | DMF | 0.17 | 85 | [7] |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | N/A | >90 | [4] |

Biginelli Reaction

The Biginelli reaction is another important multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[8] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[9] DHPMs are known to exhibit a wide range of biological activities, including acting as calcium channel blockers, and are considered aza-analogs of nifedipine-type drugs.[8]

Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone Analog

This protocol is a general procedure adapted from known Biginelli reaction methodologies.[10][11]

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., 3-nitrobenzaldehyde) (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Catalytic amount of hydrochloric acid (HCl) or other suitable acid catalyst

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and urea (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).

-

Heat the mixture to reflux with constant stirring for 3-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Representative Quantitative Data for Biginelli-type Reactions

The table below presents typical yields for Biginelli reactions producing DHPMs from various starting materials, which can serve as an estimate for reactions using this compound.

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | Benzyltriethylammonium chloride | Solvent-free | 0.75 | 92 | [6] |

| 2-(Trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Thiourea | HCl | Ethanol | N/A | 74 | [10][11] |

| Benzaldehyde | 3-Oxo-N-phenylbutanamide | Thiourea | HCl | Ethanol | Overnight | 94 | [9] |

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[2][12] To utilize this compound in this synthesis, it must first be converted into a suitable 1,4-dicarbonyl precursor. This can be achieved through various synthetic strategies, such as alkylation of the β-ketoester followed by further transformations.

Proposed Synthetic Route to a 1,4-Dicarbonyl Precursor

A plausible route to a 1,4-dicarbonyl compound from this compound involves an initial α-alkylation with a 2-halo-ketone, followed by decarboxylation.

Step 1: α-Alkylation React this compound with a base (e.g., sodium ethoxide) to form the enolate, followed by reaction with a 2-halo-ketone (e.g., 2-bromoacetone).

Step 2: Krapcho Decarboxylation Heat the resulting alkylated product in a polar aprotic solvent (e.g., DMSO) with a salt (e.g., NaCl) and water to effect decarboxylation, yielding the desired 1,4-dicarbonyl compound.

Experimental Protocol: Paal-Knorr Furan (B31954) Synthesis from a 1,4-Dicarbonyl Compound

This protocol outlines the cyclization of a generic 1,4-diketone to a furan.[5][13]

Materials:

-

1,4-Dicarbonyl compound (e.g., hexane-2,5-dione) (1.0 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Toluene or other suitable solvent

-

Round-bottom flask with a Dean-Stark trap

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in toluene.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue heating until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the furan derivative.

Representative Quantitative Data for Paal-Knorr Synthesis

Yields for the Paal-Knorr synthesis are generally high, as shown in the representative data below.

| 1,4-Dicarbonyl Compound | Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Hexane-2,5-dione | - | p-TsOH | Toluene | 2,5-Dimethylfuran | High | [5] |

| Hexane-2,5-dione | Ammonia | Acetic Acid | Ethanol | 2,5-Dimethylpyrrole | High | [3] |

| Hexane-2,5-dione | Phosphorus pentasulfide | - | Xylene | 2,5-Dimethylthiophene | Moderate to High | [2] |

Visualizations

Experimental Workflow for Hantzsch Pyridine Synthesis

Caption: General experimental workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Caption: Mechanism of action of dihydropyridine calcium channel blockers on vascular smooth muscle cells.[2][9][13]

References

- 1. jmedchem.com [jmedchem.com]

- 2. droracle.ai [droracle.ai]

- 3. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 4. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. EP1368315B1 - Method for preparing amlodipine - Google Patents [patents.google.com]

- 7. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]

- 11. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydrogenation of β-keto esters is a fundamental transformation in organic synthesis, providing access to chiral β-hydroxy esters, which are valuable building blocks for a wide array of pharmaceuticals and biologically active molecules. Methyl 2-methyl-3-oxobutanoate is a prochiral substrate of significant interest, as its reduction furnishes chiral syn- and anti-β-hydroxy esters with two adjacent stereocenters. The stereoselective synthesis of these products is of considerable importance in drug development.

This document provides detailed application notes and experimental protocols for the asymmetric hydrogenation of this compound. The information is curated from peer-reviewed literature and is intended to guide researchers in developing robust and efficient synthetic procedures. The protocols focus on transition metal-catalyzed reactions, particularly employing Ruthenium and Iridium complexes with chiral ligands, which have demonstrated high efficacy and enantioselectivity.

Data Presentation: Performance of Chiral Catalysts

The following tables summarize the quantitative data for the asymmetric hydrogenation of this compound and structurally related β-keto esters. This allows for a direct comparison of catalyst performance under various reaction conditions.

Table 1: Asymmetric Hydrogenation of this compound and Analogs

| Catalyst/Ligand | Substrate | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |

| Ir-Ferrocenyl P,N,N | Methyl 3-oxopentanoate | Toluene (B28343) | 50 | 50 | 12 | >99 | 95 (R) | [1][2] |

| Ru(II)-BINAP | Methyl 2,2-dimethyl-3-oxobutanoate | Methanol (B129727) | 25 | 100 | 48 | 99 | 96 | [3] |

| RuI{(R)-binap}(p-cymene)I | Methyl 2-(benzamidomethyl)-3-oxobutanoate | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 96 | 94 | 99 | [4][5] |

| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Methyl 2-(benzamidomethyl)-3-oxobutanoate | Ethanol | 50 | 50 | 18 | >99 | 99 | [4] |

Note: Data for the specific substrate this compound is limited in the public domain. The data for analogous substrates is provided to guide catalyst selection and optimization.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation (Adapted from Hu et al.)[1][2]

This protocol is adapted from the asymmetric hydrogenation of β-keto esters using a chiral Iridium-ferrocenyl P,N,N-ligand catalyst.

Materials:

-

This compound

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

Chiral Ferrocenyl P,N,N-ligand

-

Toluene (anhydrous, degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Analytical instruments (Chiral GC or HPLC, NMR)

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, to a Schlenk tube, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ferrocenyl P,N,N-ligand (0.011 mmol, 2.2 mol%).

-

Add anhydrous, degassed toluene (2 mL).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

-

Hydrogenation Reaction:

-

In a separate glass liner for the autoclave, dissolve this compound (0.5 mmol) in anhydrous, degassed toluene (3 mL).

-

Carefully transfer the prepared catalyst solution to the glass liner containing the substrate via cannula under an inert atmosphere.

-

Place the glass liner into the stainless-steel autoclave.

-

Seal the autoclave and purge with hydrogen gas three to five times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to 50 atm.

-

Stir the reaction mixture at 50 °C for 12-24 hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by TLC or GC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the chiral methyl 2-methyl-3-hydroxybutanoate.

-

-

Analysis:

-

Determine the conversion and yield of the purified product by ¹H NMR spectroscopy.

-

Determine the enantiomeric excess (ee%) of the product by chiral GC or HPLC analysis.

-

Protocol 2: Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation (Adapted from Noyori et al.)[3]

This protocol is based on the highly efficient asymmetric hydrogenation of β-keto esters using a Ru(II)-BINAP catalyst.

Materials:

-

This compound

-

--INVALID-LINK--n or in situ prepared catalyst from [Ru(COD)Cl₂]n and BINAP

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Analytical instruments (Chiral GC or HPLC, NMR)

Procedure:

-

Catalyst Preparation (if using in situ method):

-

In a glovebox, add [Ru(COD)Cl₂]n (0.01 mmol) and the desired enantiomer of BINAP (0.011 mmol) to a Schlenk tube.

-

Add anhydrous, degassed dimethylformamide (DMF, 1 mL) and stir at 100 °C for 10 minutes.

-

Remove the solvent under vacuum to obtain the catalyst.

-

-

Hydrogenation Reaction:

-

In a glass liner for the autoclave, dissolve the Ru-BINAP catalyst (0.01 mmol, 1 mol%) and this compound (1.0 mmol) in anhydrous, degassed methanol (5 mL).

-

Place the glass liner into the stainless-steel autoclave.

-

Seal the autoclave and purge with hydrogen gas three to five times.

-

Pressurize the autoclave with hydrogen gas to 100 atm.

-

Stir the reaction mixture at 25-50 °C for 24-48 hours.

-

-

Work-up and Purification:

-

After cooling the reactor and venting the hydrogen, remove the reaction solution.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using an eluent system of ethyl acetate/hexane) to isolate the product.

-

-

Analysis:

-

Characterize the product and determine the yield using ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

-

Visualizations